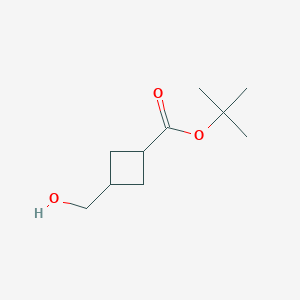

3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester

Description

3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester is a cyclobutane-derived compound featuring a hydroxymethyl (-CH$2$OH) substituent at the 3-position and a tert-butyl ester group (-OC(CH$3$)$_3$) at the carboxylic acid position. This structure combines the steric protection of the tert-butyl ester with the polar, reactive hydroxymethyl group, making it a versatile intermediate in organic synthesis. The tert-butyl ester acts as a protecting group, stabilizing the carboxylic acid under basic conditions while allowing deprotection under acidic conditions . The hydroxymethyl group enhances solubility in polar solvents and provides a site for further functionalization, such as oxidation or esterification.

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h7-8,11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUMDZOJZDBIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reduction in Tetrahydrofuran/Methanol Solvent Systems

The most widely reported method involves the reduction of tert-butyl 3-oxocyclobutanecarboxylate (1 ) using NaBH₄ in a tetrahydrofuran (THF)/methanol (MeOH) solvent mixture. In a representative procedure, a slurry of NaBH₄ (0.167 g, 4.4 mmol) in THF (8 mL) is cooled to 0–5°C, followed by dropwise addition of 1 (1.50 g, 8.8 mmol) dissolved in THF:MeOH (3:1, 16 mL). After stirring for 2 hours at 0–5°C, the reaction is quenched with water and aqueous Na₂CO₃, extracted with ethyl acetate, and concentrated to yield tert-butyl 3-hydroxycyclobutanecarboxylate (2 ) as a white semi-solid in quantitative yield (2.3 g, 100%).

Critical Parameters :

-

Temperature : Maintaining 0–5°C minimizes side reactions.

-

Solvent Ratio : A 3:1 THF:MeOH ratio optimizes borohydride solubility and reaction homogeneity.

-

Workup : Sequential washes with brine and Na₂SO₄ drying ensure high-purity product.

Ethanol-Based Reductions for Improved Stereocontrol

Alternative protocols employ ethanol (EtOH) as the primary solvent to enhance stereoselectivity. For example, 1 (10.5 g, 61.7 mmol) dissolved in EtOH (110 mL) is treated with NaBH₄ (2.173 mL, 61.7 mmol) at room temperature (RT) with a cold-water bath to maintain temperatures below 30°C. After 2 hours, the mixture is diluted with saturated NaCl, extracted with ethyl acetate, and distilled under reduced pressure (88–90°C at 3 Torr) to yield 2 as a colorless oil (7.37 g, 70%).

Advantages :

-

Simplified Workup : Ethanol’s low boiling point facilitates solvent removal.

-

Diastereomeric Preference : Ethanol promotes partial stereocontrol, favoring the cis-isomer (evidenced by NMR analysis).

Large-Scale Synthesis and Process Optimization

Kilogram-Scale Reductions Under Inert Atmosphere

A scalable procedure for 2 involves NaBH₄ (2.389 g, 63.2 mmol) suspended in THF (108 mL) under nitrogen, followed by dropwise addition of 1 (21.5 g, 126.3 mmol) in THF:MeOH (160:52 mL). After 2 hours at 0°C, the mixture is concentrated, treated with saturated Na₂CO₃ (200 mL), and extracted with ethyl acetate (3 × 300 mL) to yield 2 (21.5 g, 98.8%).

Key Observations :

-

Gas Evolution : Rapid addition of 1 to NaBH₄ avoids excessive foaming.

-

Temperature Monitoring : Internal reaction temperatures ≤20°C prevent exothermic side reactions.

Cryogenic Reductions for Enhanced Diastereomeric Ratios

A high-yielding, low-temperature protocol uses MeOH (700 mL) and NaBH₄ (15.6 g, 411 mmol) at −30°C under N₂. After 0.5 hours, the reaction is quenched with ice-cold NH₄Cl (700 mL), extracted with ethyl acetate, and concentrated to yield 2 as a mixture of cis- and trans-diastereomers (NMR-confirmed cis dominance).

Impact of Temperature :

-

−30°C : Suppresses epimerization, stabilizing the cis-isomer.

-

Short Reaction Time : 30-minute stirring prevents equilibration.

Applications in Medicinal Chemistry and Building Block Synthesis

Fluorinated Cyclobutane Derivatives

tert-Butyl 3-hydroxycyclobutanecarboxylate serves as a precursor for fluorinated building blocks. For instance, TMAF- or Morph-DAST-mediated fluorination of 2 yields CHF₂- and CF₃-substituted analogs, critical for modulating physicochemical properties (e.g., Log P, solubility) in drug discovery.

Case Study :

Carbamate and Amine Derivatives

Hydroxymethyl-functionalized cyclobutanes, such as tert-butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate, are synthesized from 2 via Boc-protection and subsequent reduction. For example, methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is reduced with LiAlH₄ to yield the hydroxymethyl derivative, demonstrating the versatility of 2 in generating structurally diverse pharmacophores.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: 3-Carboxy-cyclobutanecarboxylic acid tert-butyl ester.

Reduction: 3-Hydroxymethyl-cyclobutanemethanol.

Substitution: 3-Alkoxymethyl-cyclobutanecarboxylic acid tert-butyl ester or 3-Acyloxymethyl-cyclobutanecarboxylic acid tert-butyl ester.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a precursor for developing novel pharmaceuticals. Its structural characteristics allow it to serve as a building block for synthesizing more complex molecules with potential therapeutic effects. For example, derivatives of cyclobutane compounds have been explored for their anti-cancer properties and ability to inhibit specific enzymes involved in disease processes.

Organic Synthesis

3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester is utilized in organic synthesis as an intermediary for creating various derivatives. Its ability to undergo further transformations makes it valuable for synthesizing various organic compounds, including those used in agrochemicals and fine chemicals.

Material Science

Recent studies have indicated potential applications in material science, particularly in developing polymers and other materials that require specific mechanical properties. The cyclobutane structure can impart unique characteristics to polymer chains, enhancing their stability and performance under various conditions.

Case Study 1: Development of Anticancer Agents

A study published in the Journal of Organic Chemistry demonstrated the use of cyclobutane derivatives, including this compound, in synthesizing new anticancer agents. The researchers reported that modifications to the cyclobutane ring significantly influenced the biological activity of the resulting compounds, leading to promising results against specific cancer cell lines .

Case Study 2: Synthesis of Functionalized Bicyclic Compounds

Another research effort focused on using this compound as a starting material for synthesizing functionalized bicyclo[3.1.1]heptanes. The study highlighted an innovative approach to accessing enantiopure compounds that could be further developed into pharmaceuticals with targeted actions .

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active hydroxymethyl-cyclobutanecarboxylic acid, which can then participate in further biochemical reactions . The hydroxymethyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 3-hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester with analogous cyclobutane derivatives:

*Inferred from structural analogs due to lack of direct data.

Reactivity and Stability

- Thermal Stability: The tert-butyl ester group generally confers stability under basic conditions but decomposes under acidic or thermal stress. For example, tert-butyl esters in polymers decompose via oxidative degradation (125 kJ/mol activation energy) or ester cleavage (116 kJ/mol) . The 3-oxo derivative (tert-butyl 3-oxocyclobutanecarboxylate) is susceptible to nucleophilic additions at the carbonyl group, enabling transformations such as Grignard reactions or reductions .

- Chemical Reactivity: The hydroxymethyl group (-CH$_2$OH) allows oxidation to a carboxylic acid (-COOH) or protection as an ether/ester. This contrasts with the 3-chloro derivative, which undergoes substitution reactions (e.g., SN2) . The amino-substituted analog (cis-3-aminocyclobutanecarboxylate) participates in amide bond formation or serves as a building block in peptide mimetics .

Biological Activity

3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester (abbreviated as 3-HM-CB-COO-tBu) is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly investigated for its role in antiviral therapies, specifically targeting Hepatitis B virus (HBV) replication mechanisms. This article delves into the biological activity of 3-HM-CB-COO-tBu, summarizing key findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of 3-HM-CB-COO-tBu can be represented as follows:

This compound features a cyclobutane ring with a hydroxymethyl group and a tert-butyl ester functional group, which contributes to its solubility and stability in biological systems.

Research indicates that 3-HM-CB-COO-tBu functions as a capsid assembly modulator in HBV. By disrupting the assembly of HBV capsids, it can reduce viral infectivity and replication capacity. This modulation is crucial for developing effective antiviral therapies against HBV, particularly for strains resistant to current treatments .

Antiviral Properties

The primary focus of research on 3-HM-CB-COO-tBu has been its antiviral activity against HBV. Studies have shown that compounds similar to 3-HM-CB-COO-tBu exhibit the ability to inhibit HBV replication by affecting capsid assembly processes. These compounds may lead to the formation of empty capsids, which have significantly reduced infectivity .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the cyclobutane moiety can enhance or diminish the biological activity of derivatives like 3-HM-CB-COO-tBu. The presence of specific functional groups, such as hydroxymethyl and tert-butyl esters, plays a critical role in the compound's efficacy against viral targets .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that 3-HM-CB-COO-tBu significantly reduced HBV DNA levels in infected hepatocyte cell lines. The compound showed a dose-dependent response, indicating its potential as a therapeutic agent .

- Animal Models : In vivo studies using animal models infected with HBV have reported that administration of 3-HM-CB-COO-tBu resulted in decreased viral load and improved liver function markers, suggesting its effectiveness in reducing HBV-related liver damage .

Comparative Analysis

A comparative analysis of various cyclobutane derivatives reveals that while many exhibit antiviral properties, 3-HM-CB-COO-tBu stands out due to its unique mechanism of action targeting capsid assembly. The following table summarizes key findings from different studies:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via conjugate addition reactions using tert-butyl esters as Michael acceptors. For example, lithium amides can be added to tert-butyl 3,3-dimethylcyclobutene-1-carboxylate under controlled temperatures (e.g., −78°C to room temperature) to achieve cyclization . Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Protection strategies : The tert-butyl group minimizes side reactions by sterically shielding reactive sites .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and cyclobutane ring protons (δ 2.5–3.5 ppm multiplet) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 228.136) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>98%) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 40°C; store at −20°C for long-term stability .

- Hydrolytic Sensitivity : The ester bond is prone to hydrolysis in acidic/basic conditions. Use inert atmospheres (N₂/Ar) and anhydrous solvents during handling .

- Light Sensitivity : Amber glass vials prevent photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cycloaddition reactions?

- Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group restricts access to the cyclobutane ring, favoring [2+2] cycloadditions with electron-deficient dienophiles (e.g., acrylates) .

- Electronic Effects : Electron-withdrawing ester groups polarize the cyclobutane ring, enhancing reactivity in Diels-Alder reactions. Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals .

Q. How can computational methods predict the compound’s behavior in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in DMSO or THF) to predict solubility and aggregation tendencies .

- Docking Studies : Analyze binding affinities with enzymes (e.g., esterases) using AutoDock Vina to design enzyme-resistant analogs .

- Reactivity Predictions : DFT calculations (e.g., Gaussian 09) model transition states for cycloadditions, identifying activation barriers .

Q. How can contradictions in reported synthetic yields or purities be resolved experimentally?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary one parameter (e.g., temperature, catalyst loading) while holding others constant. For example, replicate the tert-butyl ester synthesis at −78°C vs. 0°C to isolate temperature effects .

- Cross-Validation : Compare results across analytical methods (e.g., HPLC vs. NMR integration) to identify systematic errors .

- Reproducibility Protocols : Publish detailed reaction logs (e.g., via Open Science Framework) to standardize procedures .

Q. What strategies mitigate side reactions during functionalization of the hydroxymethyl group?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) before introducing electrophiles .

- Selective Oxidation : Use Dess-Martin periodinane to oxidize hydroxymethyl to carboxyl groups without disrupting the cyclobutane ring .

- Kinetic Control : Slow addition of reagents (e.g., Grignard) minimizes overreaction .

Safety and Handling

Q. What are the best practices for safe handling and waste disposal?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ from ester hydrolysis) .

- Waste Management : Neutralize acidic/basic waste with NaHCO₃ or HCl before disposal in designated chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.